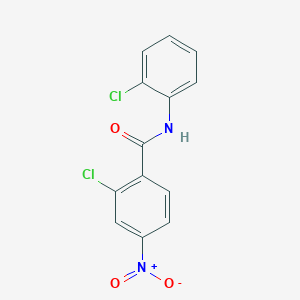

![molecular formula C19H24N6O2 B5547219 2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547219.png)

2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one” is a heterocyclic chemical featuring a diazaspiro[4.5]decan-3-one core, potentially significant for its unique chemical and physical properties. This class of compounds has been explored for various biological activities and chemical properties due to its complex molecular structure.

Synthesis Analysis

Synthesis of diazaspiro[4.5]decan-3-one derivatives involves cycloaddition reactions and subsequent cyclization steps. For instance, 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives were synthesized via cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, leading to products that further react and cyclize to yield tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag, Elkholy, & Ali, 2008). Moreover, a simple, fast, and cost-effective synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed, demonstrating the facile pathway to synthesize N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (Pardali et al., 2021).

Molecular Structure Analysis

The structural analysis of these compounds, such as the determination of molecular mechanics energy minimization techniques and related structural parameters, highlights the complexity and potential for diverse chemical reactivity and interactions due to their spirocyclic nature and the presence of multiple heteroatoms (Farag, Elkholy, & Ali, 2008).

Chemical Reactions and Properties

Diazaspiro[4.5]decan-3-one derivatives exhibit a range of chemical reactions, including cycloaddition, cyclization, and hydrazine hydrate reactions, leading to various structural modifications and the formation of new compounds with potentially different chemical and biological properties (Farag, Elkholy, & Ali, 2008).

Scientific Research Applications

Synthesis Techniques and Structural Analysis

The research around compounds similar to 2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one often focuses on synthesis methodologies and structural characteristics. For example, Farag et al. (2008) discussed the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, emphasizing the cycloaddition reactions and subsequent transformations leading to the formation of complex spiro compounds (Farag, Elkholy, & Ali, 2008). Similarly, the structural analysis and energy minimization techniques provided insights into the molecular mechanics of such compounds, aiding in the understanding of their conformational dynamics and potential interactions.

Pharmacological Potential and Activity

Research has also explored the pharmacological potential of diazaspirodecanone derivatives. For example, compounds structurally related to 2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one have been investigated for their antihypertensive, anticonvulsant, and anticancer activities. Caroon et al. (1981) synthesized a series of diazaspirodecanones with potential antihypertensive effects, demonstrating the diversity in pharmacological applications of these compounds (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981). Additionally, the exploration of these compounds in the context of receptor selectivity and agonistic properties further underscores their relevance in drug development and therapeutic applications.

properties

IUPAC Name |

2-methyl-8-[3-phenyl-2-(tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2/c1-23-13-19(12-17(23)26)7-9-24(10-8-19)18(27)16(25-14-20-21-22-25)11-15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUJNSIWMIQZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCN(CC2)C(=O)C(CC3=CC=CC=C3)N4C=NN=N4)CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5547153.png)

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)

![3-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5547164.png)

![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)

![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B5547180.png)

![3-cyclohexyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5547182.png)

![5,5-dichloro-5H-indeno[1,2-b]pyridine](/img/structure/B5547195.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)